molecular formula C22H18N2O5 B11026631 2-(2-methylpropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-methylpropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11026631
M. Wt: 390.4 g/mol
InChI Key: JWPAFOOPQJOOCX-UHFFFAOYSA-N
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Description

2-(2-methylpropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that combines several functional groups, including a chromenone moiety, an isoindole structure, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenone derivative, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

The isoindole moiety can be synthesized via the cyclization of phthalic anhydride with primary amines. The final step involves coupling the chromenone and isoindole intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: The carbonyl groups in the isoindole and chromenone structures can be reduced to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as anti-inflammatory, antibacterial, or anticancer properties. The chromenone moiety, in particular, is known for its biological activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(2-methylpropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The chromenone moiety could be involved in redox reactions, while the isoindole structure might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds like 7-hydroxycoumarin share the chromenone structure and exhibit similar biological activities.

    Phthalimides: Compounds like thalidomide share the isoindole structure and are known for their medicinal properties.

Uniqueness

What sets 2-(2-methylpropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide apart is the combination of these two moieties in a single molecule, potentially leading to unique reactivity and bioactivity profiles. This dual functionality could make it a valuable compound for developing new drugs or materials.

Properties

Molecular Formula

C22H18N2O5

Molecular Weight

390.4 g/mol

IUPAC Name

2-(2-methylpropyl)-1,3-dioxo-N-(2-oxochromen-6-yl)isoindole-5-carboxamide

InChI

InChI=1S/C22H18N2O5/c1-12(2)11-24-21(27)16-6-3-14(10-17(16)22(24)28)20(26)23-15-5-7-18-13(9-15)4-8-19(25)29-18/h3-10,12H,11H2,1-2H3,(H,23,26)

InChI Key

JWPAFOOPQJOOCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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